
4-Octadecoxyaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octadecoxyaniline;hydrochloride is an organic compound that falls under the category of substituted anilines It is characterized by the presence of an octadecoxy group attached to the aniline ring, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecoxyaniline;hydrochloride typically involves the reaction of octadecoxybenzene with aniline in the presence of a catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for the addition of reagents and control of reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Octadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aniline ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Octadecoxyaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Octadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes.
Comparación Con Compuestos Similares
4-Octadecoxybenzene: Lacks the aniline group, making it less reactive in certain chemical reactions.
4-Octadecoxyphenol: Contains a hydroxyl group instead of an aniline group, leading to different chemical properties and applications.
4-Octadecoxyaniline: The base form without the hydrochloride salt, which affects its solubility and reactivity.
Uniqueness: 4-Octadecoxyaniline;hydrochloride is unique due to its combination of the octadecoxy group and the aniline moiety, along with the enhanced solubility provided by the hydrochloride salt. This makes it particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
67355-53-7 |
|---|---|
Fórmula molecular |
C24H44ClNO |
Peso molecular |
398.1 g/mol |
Nombre IUPAC |
4-octadecoxyaniline;hydrochloride |
InChI |
InChI=1S/C24H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24;/h18-21H,2-17,22,25H2,1H3;1H |
Clave InChI |
VILAQNAKZGMQPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
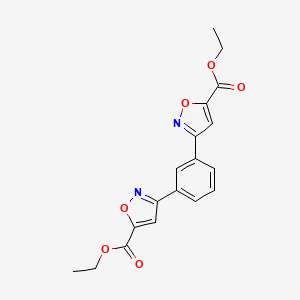



![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
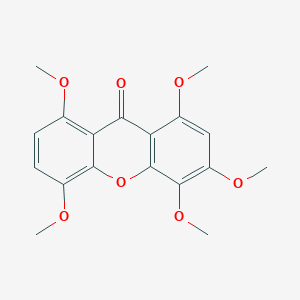
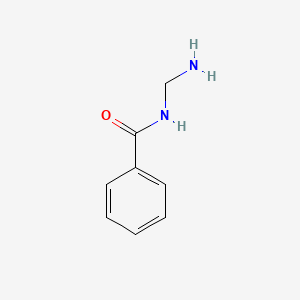
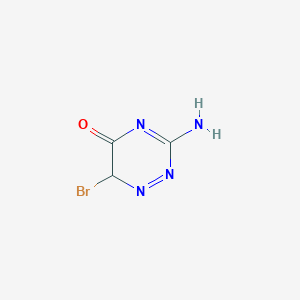
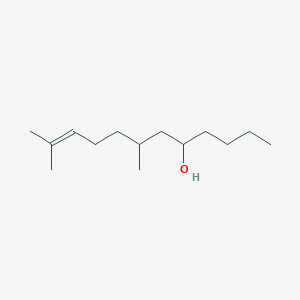
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
